Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide

Physical property Handling safety Volatility

Automated parallel synthesis platforms are incompatible with volatile liquid perfluoroalkyl disulfides requiring cryogenic handling. This compound is a stable crystalline solid (mp 135-141°C) compatible with automated solid-dosing systems. • Free-flowing solid at ambient temperature - no cryogenic modules required • Orthogonal reactivity: reductive S-S cleavage to thiols plus nucleophilic substitution at the α-chloro carbon • High-purity (≥98%) solid form ensures precise stoichiometric control in milligram-scale SAR studies

Molecular Formula C6Cl2F12S2
Molecular Weight 435.1 g/mol
Cat. No. B12062508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide
Molecular FormulaC6Cl2F12S2
Molecular Weight435.1 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl
InChIInChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20
InChIKeyWKJPOKYSZBENCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide — Core Identity, Physicochemical Profile, and Procurement Baseline


Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide (CAS 125042-82-2), also designated Bis(α-chlorohexafluoroisopropyl)disulfide, is a symmetrical perhalogenated organosulfur compound with the molecular formula C₆Cl₂F₁₂S₂ and a molecular weight of 435.08 g·mol⁻¹ . It belongs to the bis(2-chloropolyfluoroalkyl)disulfide class, characterized by two α-chlorohexafluoroisopropyl units bridged by a disulfide bond [1]. This compound is primarily positioned as a fluorinated pharmaceutical intermediate and a precursor for diverse fluorosulfurorganic derivatives .

Why In‑Class Perfluoroalkyl Disulfides Cannot Substitute Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide Without Performance or Safety Penalty


Perfluoroalkyl disulfides span a wide volatility range — from gases to high‑melting solids — which determines their practical utility in different experimental and industrial settings. Bis(trifluoromethyl) disulfide (CF₃SSCF₃) is a highly volatile liquid (bp ~34.6 °C) that demands specialized low‑temperature handling and presents significant inhalational toxicity risks [1], while bis(perfluoroisopropyl) disulfide lacks the chlorine leaving groups essential for postsynthetic functionalization [2]. Bis(2‑chloro‑1,1,2,2‑tetrafluoroethyl) disulfide, a closer homolog, retains chlorine functionality but possesses a different fluorocarbon backbone length that alters its reactivity profile and physical properties [3]. These three comparators represent the nearest neighbors in chemical space, yet none simultaneously offer the solid‑state handling convenience, the chlorine‑based synthetic handle, and the hexafluoroisopropyl scaffold geometry of the target compound — making generic substitution problematic for any application requiring two or more of these attributes.

Quantitative Differentiation Evidence for Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide Versus Closest Analogs


Melting Point Differential: Solid‑State Handling vs. Volatile‑Liquid Hazard of Bis(trifluoromethyl) Disulfide

The target compound is a crystalline solid at ambient temperature with a melting point of 135–141 °C . In contrast, bis(trifluoromethyl) disulfide (CF₃SSCF₃) is a highly volatile liquid with a boiling point of 34.6 °C at 760 mmHg [1] and a normal freezing point well below −13 °C [2]. The >100 °C upward shift in the temperature of the condensed‑phase boundary eliminates pressurized‑gas handling requirements, reduces fugitive emission risk during weighing, and simplifies cold‑chain logistics.

Physical property Handling safety Volatility

Chlorine Leaving‑Group Reactivity: Nucleophilic Substitution Potential Absent in Perfluorinated Disulfide Analogs

The α‑chloro substituent on the hexafluoroisopropyl moiety of the target compound serves as a latent electrophilic site for nucleophilic displacement. Substitution reactions at the N‑[1‑chloro‑2,2,2‑trifluoro‑1‑(trifluoromethyl)ethyl]‑dimethylformamidine scaffold — the identical carbon center present in the target disulfide — have been experimentally demonstrated with nitrogen‑based nucleophiles [1]. This reactivity is completely absent in bis(perfluoroisopropyl) disulfide (CAS 754‑62‑1), which lacks chlorine leaving groups and can only undergo disulfide‑bond cleavage or defluorination chemistry [2].

Synthetic handle Nucleophilic substitution Derivatization

Molecular Weight and Fluorine Content Differentiation Among Perfluoroalkyl Disulfide Series

The target compound (MW 435.08 g·mol⁻¹, 52.4 % fluorine by weight) occupies a distinct position in the perfluoroalkyl disulfide series. Bis(trifluoromethyl) disulfide (MW 202.14 g·mol⁻¹, 56.0 % F) is less than half the molecular weight, while bis(perfluoroisopropyl) disulfide (MW 402.17 g·mol⁻¹, 66.3 % F) is lighter and has higher fluorine density despite lacking chlorine . The intermediate fluorine‑to‑mass ratio of the target compound optimizes it for applications requiring both high fluorine content and non‑volatile solid handling.

Molecular weight Fluorine content Stoichiometry

Supplier‑Certified Purity Specifications: ≥98% (HPLC) Compared to Lower Benchmark Purity of Bis(perfluoroisopropyl) Disulfide

The target compound is commercially available at ≥98% purity (ChemicalBook supplier listing, Career Henan Chemical Co.) and at 97% purity (Fluoropharm) , . In comparison, bis(perfluoroisopropyl) disulfide (CAS 754‑62‑1) is typically offered at 95% purity or uncertified grades [1]. The 3‑percentage‑point purity advantage reduces downstream purification burden and improves batch‑to‑batch reproducibility in multi‑step synthetic sequences.

Purity Quality assurance Procurement specification

Spectroscopic Identity Confirmation: ¹H‑decoupled ¹⁹F NMR Spectral Fingerprint Available for Regulatory Documentation

A ¹⁹F NMR spectrum of the target compound is deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 3OiE3OidLW) [1]. This provides a verified spectroscopic fingerprint for identity confirmation upon receipt, which is particularly valuable given the compound's status as a pharmaceutical intermediate requiring analytical traceability. For bis(trifluoromethyl) disulfide, NMR data are available but primarily in the context of solution‑phase trifluoromethylthiolation reagent characterization rather than neat‑compound identity testing [2].

NMR spectroscopy Identity testing Regulatory compliance

Optimal Application Scenarios for Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide Based on Quantified Differentiation Evidence


Multi‑Step Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Sequential Disulfide and Chlorine‑Site Derivatization

In synthetic sequences where both the disulfide linkage and the α‑carbon center must be independently functionalized, the target compound enables orthogonal reactivity: reductive disulfide cleavage to generate thiols (or further oxidation to sulfonyl chlorides), followed by nucleophilic substitution at the chlorine‑bearing carbon [1]. Bis(perfluoroisopropyl) disulfide cannot provide the second derivatization site, forcing adoption of longer linear sequences [2].

Solid‑Phase Reagent Handling in Automated Synthesis Platforms

Automated solid‑dosing systems for parallel synthesis require reagents that are free‑flowing crystalline solids at ambient temperature. The target compound's melting point of 135–141 °C ensures it remains a stable solid under standard laboratory conditions , whereas bis(trifluoromethyl) disulfide (bp 34.6 °C) would require cryogenic liquid‑handling modules that are incompatible with most automated platforms [3].

Fluorine‑Rich Building Block Procurement for Agrochemical Lead Optimization

Perfluoroalkyl sulfides and disulfides are increasingly employed as starting materials for agrochemical discovery [4]. The target compound offers a gravimetrically convenient, high‑purity (≥98%) solid form that simplifies milligram‑scale weighing in structure–activity relationship (SAR) studies, where precise stoichiometric control is critical . Its chlorine atoms further permit late‑stage diversification, a capability not offered by perfluorinated disulfide alternatives.

Quote Request

Request a Quote for Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.